1-Dimethylphosphoryl-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dimethylphosphoryl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOIRUGFEFHTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181295 | |
| Record name | 1-Dimethylphosphoryl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26786-59-4 | |
| Record name | 1-Dimethylphosphoryl-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dimethylphosphoryl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Dimethylphosphoryl 3 Nitrobenzene
Influence of Dimethylphosphoryl and Nitro Groups on Aromatic Ring Reactivity
The presence of both the dimethylphosphoryl and nitro groups on the benzene (B151609) ring significantly impacts its reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions.
Both the nitro group and the dimethylphosphoryl group are electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com EWGs decrease the electron density of the π system, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org
The nitro group is a strong deactivating group. libretexts.org It withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). youtube.comreddit.com This deactivation is most pronounced at the ortho and para positions, as resonance structures show a buildup of positive charge at these positions. unacademy.com Consequently, electrophilic attack is directed to the meta position, which is less deactivated. numberanalytics.comunacademy.com
The dimethylphosphoryl group is also considered an electron-withdrawing group, primarily due to the electronegativity of the phosphorus and oxygen atoms, which results in a strong electron-withdrawing inductive effect (-I). The potential for resonance donation from the oxygen lone pairs is generally outweighed by this inductive effect. As a result, the dimethylphosphoryl group also deactivates the aromatic ring and is expected to be a meta-director for electrophilic aromatic substitution.
When both groups are present on the ring, their directing effects are combined. Since both are meta-directors relative to their own positions, the incoming electrophile will be directed to the position that is meta to both substituents. In the case of 1-dimethylphosphoryl-3-nitrobenzene, this would be the 5-position.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Reactivity | Directing Preference |
| Nitro (-NO₂) | Strong Electron-Withdrawing (-I, -M) youtube.comreddit.com | Strongly Deactivating libretexts.org | Meta numberanalytics.comcognitoedu.org |
| Dimethylphosphoryl (-P(O)(CH₃)₂) | Electron-Withdrawing (-I) | Deactivating | Meta |
| Alkyl (-R) | Electron-Donating (+I) libretexts.org | Activating cognitoedu.org | Ortho, Para cognitoedu.org |
| Hydroxyl (-OH) | Electron-Donating (+M > -I) wikipedia.org | Strongly Activating libretexts.org | Ortho, Para cognitoedu.org |
This table provides a general overview of substituent effects. The actual reactivity and regioselectivity can be influenced by reaction conditions and steric factors.
The electronic character of substituted nitrobenzenes is a combination of inductive and resonance effects. The nitro group is a classic example of a group that exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). youtube.comdoubtnut.com
The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which polarizes the sigma bond between the nitro group and the aromatic ring, pulling electron density away from the ring. libretexts.orgreddit.com This effect decreases with distance. reddit.com
The resonance effect involves the delocalization of π-electrons from the aromatic ring onto the nitro group. youtube.com This is possible because the nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms. youtube.com The resonance structures of nitrobenzene (B124822) clearly show the development of a positive charge at the ortho and para positions of the benzene ring, indicating a decrease in electron density at these positions. unacademy.com This delocalization significantly stabilizes the molecule but deactivates the ring towards electrophiles. unacademy.com
In this compound, the dimethylphosphoryl group also contributes to the electronic landscape primarily through its inductive effect. The phosphorus atom, being more electronegative than carbon, and bonded to an even more electronegressive oxygen atom, withdraws electron density from the ring through the sigma bond framework. While the oxygen atoms in the phosphoryl group have lone pairs, their ability to donate into the ring via resonance is limited and generally considered less significant than the strong inductive withdrawal. The combined electron-withdrawing nature of both the nitro and dimethylphosphoryl groups renders the aromatic ring significantly electron-deficient.
Reaction Pathways Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations.
The reduction of aromatic nitro compounds is a fundamentally important reaction in organic synthesis, providing access to anilines and other nitrogen-containing derivatives. wikipedia.org A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often determining the final product.
Common methods for the reduction of nitroarenes to anilines include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. youtube.comwikipedia.org
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.com
Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this reduction. wikipedia.org
The reduction process can proceed through several intermediates. The initial reduction of a nitro group forms a nitroso compound, which is then further reduced to a hydroxylamine (B1172632). Finally, the hydroxylamine is reduced to the corresponding aniline. mdpi.com By carefully controlling the reaction conditions and the choice of reducing agent, it is sometimes possible to isolate these intermediates. For example, the use of zinc metal in aqueous ammonium (B1175870) chloride can lead to the formation of aryl hydroxylamines. wikipedia.org
Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent(s) | Primary Product |
| H₂/Pd-C, PtO₂, or Raney Ni | Aniline youtube.comwikipedia.org |
| Fe, Sn, or Zn in acid | Aniline youtube.com |
| Sodium Hydrosulfite | Aniline wikipedia.org |
| Zinc metal in aq. NH₄Cl | Aryl hydroxylamine wikipedia.org |
| Excess Zinc metal | N,N'-diarylhydrazine wikipedia.org |
The presence of a strong electron-withdrawing group, such as a nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). numberanalytics.comnih.gov This reaction involves the replacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile. d-nb.info
The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, is crucial for stabilizing this negatively charged intermediate. numberanalytics.comnih.gov In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov
While this compound itself does not have a leaving group in a position activated by the nitro group (ortho or para), the principle of SNAr is a key aspect of the reactivity of nitroaromatics in general. If a leaving group were present at the 2-, 4-, or 6-position, the compound would be susceptible to nucleophilic attack.
Reactivity of the Dimethylphosphoryl Moiety
The dimethylphosphoryl group itself can participate in chemical reactions, although it is generally considered to be relatively stable. The phosphorus atom in the dimethylphosphoryl group is electrophilic and can be attacked by nucleophiles. For instance, in the context of enzyme inhibition, the phosphorus atom of a dimethylphosphoryl group attached to a serine residue can be attacked by a nucleophilic water molecule, leading to dephosphorylation. nih.gov While this specific example is from a biological context, it illustrates the inherent electrophilicity of the phosphorus center. The P=O bond can also undergo reactions, such as reduction, although this typically requires harsh conditions.
Phosphoryl Group as a Nucleophile or Electrophile
The dual electronic nature of the phosphoryl group in aryl phosphonates suggests that it can potentially act as both a nucleophile and an electrophile. The phosphorus atom, being electron-deficient due to the presence of electronegative oxygen atoms, is a prime site for nucleophilic attack. This electrophilic character is a common feature of organophosphorus compounds containing a P=O bond.
Conversely, the oxygen atom of the phosphoryl group possesses lone pairs of electrons and could, in principle, act as a nucleophile. However, the strong polarization of the P=O bond significantly reduces the nucleophilicity of the oxygen atom. No specific studies on this compound have been found to definitively characterize the nucleophilic or electrophilic behavior of its phosphoryl group.
Transformations Involving the P-C Bond
The phosphorus-carbon (P-C) bond in aryl phosphonates is generally stable. Cleavage of this bond typically requires harsh reaction conditions or the presence of specific reagents. For instance, metal-catalyzed cross-coupling reactions or reactions involving strong reducing agents can lead to P-C bond scission in related organophosphorus compounds. rsc.orgnih.gov
The presence of the nitro group on the benzene ring in this compound is expected to influence the stability of the P-C bond. The strong electron-withdrawing nature of the nitro group can affect the electronic environment of the entire molecule, but specific data on its impact on the P-C bond strength and reactivity in this particular compound are not available.
Multi-Component Reactions and Cascade Transformations
Multi-component reactions (MCRs) and cascade transformations are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.orgnih.gov Organophosphorus compounds, including phosphonates, have been utilized in various MCRs. beilstein-journals.org For example, the Kabachnik-Fields reaction is a well-known MCR for the synthesis of α-aminophosphonates. rsc.org
Cascade reactions, which involve a sequence of intramolecular reactions, have also been employed in organophosphorus chemistry. dntb.gov.uanih.govbaranlab.org However, a search of the scientific literature did not yield any examples of this compound participating in either multi-component or cascade reactions. The potential for this compound to act as a substrate in such transformations remains an open question for synthetic chemists.
Kinetic and Thermodynamic Aspects of Reactions
Understanding the kinetic and thermodynamic parameters of chemical reactions is crucial for controlling reaction pathways and optimizing product yields. For organophosphorus compounds, kinetic studies have been performed on reactions such as the hydrolysis of phosphonates and the reactions of phosphites. mdpi.comresearchgate.net
The nitro group in this compound is known to be a strong activating group for nucleophilic aromatic substitution on the benzene ring. nih.govstackexchange.com The kinetics of such reactions on related nitroaromatic compounds have been studied. However, no specific kinetic or thermodynamic data for any reaction involving this compound could be located in the reviewed literature. The influence of the dimethylphosphoryl group on the rates and equilibria of reactions involving the nitrobenzene moiety has not been quantified.
Theoretical and Computational Chemistry of 1 Dimethylphosphoryl 3 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are essential for determining the electronic structure, which governs the molecule's geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to find the energy and wavefunction of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and calculating various properties.
Table 1: Predicted Molecular Geometry Parameters for 1-Dimethylphosphoryl-3-nitrobenzene based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value | Basis of Prediction |
| P=O Bond Length | ~1.48 Å | Based on Tris(3-nitrophenyl)phosphine oxide data researchgate.net |
| P-C (phenyl) Bond Length | ~1.81 Å | Based on Tris(3-nitrophenyl)phosphine oxide data researchgate.net |
| C-N Bond Length | ~1.47 Å | Based on Tris(3-nitrophenyl)phosphine oxide data researchgate.net |
| O-P-C Bond Angle | ~112° | Indicates near-tetrahedral geometry at the Phosphorus atom researchgate.net |
| C-N-O Bond Angle | ~118° | Typical for nitroaromatic compounds |
| Dihedral Angle (Ring-NO₂) | ~0-10° | Electron-withdrawing groups can cause slight twisting |
Note: This table presents predicted values based on computational studies of structurally related compounds. Actual values for this compound would require specific DFT calculations.
DFT is also instrumental in calculating reactivity descriptors, which predict how a molecule will behave in a chemical reaction. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, both the nitro and dimethylphosphoryl groups are electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack. quora.comkhanacademy.org This is reflected in a low HOMO energy and a large HOMO-LUMO gap, indicating high stability. Reactivity indices such as chemical potential, hardness, and electrophilicity can be quantified to predict the molecule's reactivity compared to other compounds. quora.com
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide highly accurate predictions of molecular geometry and energy, often serving as benchmarks for other computational methods.
For nitroaromatic compounds, ab initio calculations have been used to investigate geometries and rotational barriers. For instance, studies on nitromethane (B149229) have used these methods to compare the energies of different conformers. While computationally more intensive than DFT, ab initio approaches can be crucial for systems where electron correlation effects are significant. In the case of this compound, these methods could be used to precisely calculate the rotational barrier around the C–P bond and to obtain a highly accurate total energy of the molecule, which is fundamental for determining thermodynamic properties.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. By solving Newton's equations of motion for a system of particles, MD simulations generate a trajectory that reveals the dynamic behavior of the molecule.
For this compound, a key area of conformational flexibility is the rotation around the C-P single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This requires a well-parameterized force field, such as the Transferable Potentials for Phase Equilibria (TraPPE) force field, which has been successfully used for other organophosphorus liquids. researchgate.netnih.gov
MD simulations are also invaluable for studying how this compound interacts with its environment, such as solvent molecules or a biological target. nih.gov The simulations can reveal preferred binding orientations, calculate interaction energies, and show how the molecule's conformation adapts to its surroundings. This is achieved by analyzing radial distribution functions and other structural properties from the simulation trajectory. nih.gov Such studies are crucial for understanding how the compound might behave in a complex system. nih.govmdpi.com
Mechanistic Elucidation through Computational Studies
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the energy landscape of a reaction, these studies can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products.
The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. For a deactivated ring like that in this compound, understanding the reaction pathway and regioselectivity (i.e., where the next nitro group will add) is critical. Both the existing nitro group and the dimethylphosphoryl group are deactivating and meta-directing. khanacademy.orgquora.com
Computational studies on the nitration of the parent nitrobenzene (B124822) molecule using the nitronium ion (NO₂⁺) have shown that the reaction proceeds via a two-step mechanism. researchgate.netmdpi.com The first step, which is the rate-determining step, is the attack of the electrophile on the ring to form a tetrahedral cation intermediate, also known as a Wheland intermediate or sigma complex. mdpi.com The second step is a rapid, barrierless proton abstraction that restores the ring's aromaticity. mdpi.com
Transition state analysis reveals the activation energy required to reach the intermediate for attack at the ortho, meta, and para positions. For nitrobenzene, the calculated Gibbs free energies of activation are lowest for the meta attack, which aligns perfectly with experimental observations that the meta-substituted product (1,3-dinitrobenzene) is overwhelmingly favored. researchgate.netmdpi.com
Table 2: Calculated Activation Gibbs Free Energies (ΔG‡) for the Nitration of Nitrobenzene
| Position of Attack | ΔG‡ (kcal/mol) | Predicted Product Ratio |
| Ortho | 16.6 | 11.0% |
| Meta | 15.1 | 87.3% |
| Para | 17.7 | 1.7% |
Data sourced from a DFT study at the B3LYP/6-311G(d,p) level. researchgate.netmdpi.com
This computational model provides a clear, quantitative explanation for the meta-directing effect of the nitro group in EAS reactions. A similar outcome would be expected for the further nitration of this compound.
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory provides powerful insights into reaction mechanisms by analyzing the flow of electron density along the reaction path.
In the context of the nitration of a deactivated benzene like nitrobenzene, MEDT explains the reaction's feasibility and regioselectivity. The theory analyzes the global electron density transfer (GEDT) at the transition state, which quantifies the polarity of the reaction. The electrophilic attack of the nitronium ion on the electron-poor nitrobenzene ring proceeds because of favorable changes in electron density, despite the ring being "deactivated" under older models. mdpi.com
By analyzing the conceptual DFT indices and the topology of the Electron Localization Function (ELF), MEDT provides a rigorous, quantitative picture of bond formation. It challenges older models based on frontier molecular orbital (FMO) theory, which sometimes fail to predict the correct regioselectivity for deactivated systems. mdpi.com For instance, FMO analysis of nitrobenzene does not clearly favor meta substitution, whereas MEDT and charge-based models do. MEDT provides a more comprehensive understanding by focusing on the observable electron density and its changes throughout the entire reaction process. mdpi.com
Chemical Compounds Mentioned
Predictive Modeling of Reactivity and Selectivity
Predictive modeling in computational chemistry provides a powerful, non-experimental framework for anticipating the chemical behavior of molecules like this compound. By leveraging theoretical principles and computational algorithms, it is possible to forecast both the reactivity (how readily the molecule reacts) and the selectivity (which parts of the molecule react and in what orientation). These predictions are primarily based on the molecule's electronic and structural properties, often through the development of Quantitative Structure-Activity Relationship (QSAR) models and the application of quantum chemical methods like Density Functional Theory (DFT).
QSAR models are mathematical relationships that correlate a molecule's structural or physicochemical properties with its activity, such as toxicity or reaction rate. core.ac.uk These models are built on the principle that a compound's structure inherently determines its biological and chemical actions. core.ac.uk For nitroaromatic compounds, including derivatives like this compound, several key molecular descriptors have been identified as crucial for building accurate predictive models. dergipark.org.trresearchgate.net
Key Molecular Descriptors in Predictive Modeling:
Researchers utilize a variety of descriptors calculated through computational methods to build robust models. For nitrobenzene derivatives, these often include:
Electronic Descriptors: These quantify the electronic nature of the molecule.
LUMO Energy (εlumo): The energy of the Lowest Unoccupied Molecular Orbital is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests higher reactivity towards nucleophiles. core.ac.uk
Electrophilicity Index (ω): This global reactivity descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment. core.ac.ukresearchgate.net Nitroaromatic compounds are generally classified as strong electrophiles. researchgate.net
Hyperpolarizability: This descriptor relates to the non-linear optical properties of a molecule but also provides insight into its electronic distribution and can be a strong predictor in QSAR models for toxicity. dergipark.org.trdergipark.org.tr
Hydrophobicity Descriptors:
Partition Coefficient (logP): This value represents the ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase, indicating how it will distribute in biological systems. core.ac.uk
Steric and Topological Descriptors:
Conductor-like Screening Model (COSMO) Area: This descriptor calculates the surface area of the molecule, which is relevant for understanding intermolecular interactions. dergipark.org.trdergipark.org.tr
These descriptors are often combined in multiple linear regression (MLR) analyses to create predictive equations. core.ac.uknih.gov For instance, a QSAR model for the toxicity of nitrobenzenes was significantly improved by combining logP, electrophilicity index (ω), LUMO energy (εlumo), and compressibility (β). core.ac.uk
Interactive Data Table: Predictive QSAR Model Descriptors for Substituted Nitrobenzenes
The table below illustrates typical descriptors used in QSAR models for nitroaromatic compounds. The values for this compound are hypothetical, based on the expected electronic influence of the dimethylphosphoryl and nitro groups. Both are electron-withdrawing, which would be expected to lower the LUMO energy and increase the electrophilicity index compared to unsubstituted nitrobenzene.
Modeling Reactivity and Selectivity with DFT
Beyond QSAR, Density Functional Theory (DFT) is a fundamental tool for modeling the reactivity and selectivity of specific reactions. researchgate.net DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the direct calculation of activation energies, which are the energy barriers that must be overcome for a reaction to proceed.
A key area where this is applied is in electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation. researchgate.netnih.gov The existing substituent(s) on the benzene ring dictate the position of the incoming electrophile. For this compound, both the nitro group and the dimethylphosphoryl group are deactivating and meta-directing. This means they withdraw electron density from the aromatic ring, making it less reactive than benzene, and direct incoming electrophiles to the positions meta to themselves.
A computational study on the nitration of nitrobenzene using DFT methods showed that the reaction proceeds through a two-step mechanism. researchgate.net The first step, the electrophilic attack of the nitronium ion (NO₂⁺), is the rate-determining step and controls the final product distribution. researchgate.net By calculating the activation Gibbs free energies for the attack at the ortho, meta, and para positions, a product ratio of 11.0% ortho, 87.3% meta, and 1.7% para was estimated, which aligns well with experimental results. researchgate.net
For this compound, an incoming electrophile would be directed to positions 4, 5, and 6. Positions 4 and 6 are meta to the nitro group but ortho to the phosphoryl group. Position 5 is meta to the phosphoryl group but ortho to the nitro group. The strong meta-directing influence of both groups, combined with steric hindrance from the bulky dimethylphosphoryl group, would likely favor substitution at the C5 position. Predictive modeling can quantify these preferences by calculating the activation energy for an electrophilic attack at each available position on the ring.
Interactive Data Table: Predicted Activation Energies for Electrophilic Nitration
This table shows calculated activation energies for the nitration of nitrobenzene and hypothetical, but chemically reasoned, values for this compound. A lower activation energy indicates a more favorable reaction pathway and thus a higher yield of that particular isomer.
These predictive models, whether based on QSAR or DFT, are invaluable tools. They allow for the rapid and safe screening of compounds, prioritization of synthetic targets, and a deeper mechanistic understanding of chemical reactivity and selectivity without the need for extensive laboratory experimentation. nih.gov
Advanced Spectroscopic Methodologies for Structural Elucidation and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organophosphorus compounds like 1-Dimethylphosphoryl-3-nitrobenzene. nih.govacs.org By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ³¹P—a detailed map of the molecular framework can be constructed.
The structural assignment of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ³¹P NMR spectra. Each spectrum provides unique insights into the electronic environment of the respective nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons and the methyl protons of the dimethylphosphoryl group. The electron-withdrawing nature of both the nitro and dimethylphosphoryl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region (typically δ 7.5-8.5 ppm). stackexchange.com The proton ortho to both substituents (H-2) is expected to be the most deshielded, followed by the protons ortho to the nitro group (H-4, H-6) and the proton meta to both (H-5). The six protons of the two methyl groups on the phosphorus atom would appear as a doublet in the upfield region (δ 1.5-2.5 ppm) due to coupling with the ³¹P nucleus.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The carbon atom attached to the phosphorus (C-1) and the carbon atom attached to the nitro group (C-3) are expected to be significantly deshielded. stackexchange.com The chemical shifts of the aromatic carbons are influenced by the substitution pattern, allowing for their unambiguous assignment. docbrown.info The two methyl carbons will appear as a single resonance in the upfield region.
³¹P NMR Spectroscopy: As phosphorus is a heteroatom with a nuclear spin of ½, ³¹P NMR is a crucial technique for characterizing organophosphorus compounds. nih.gov For this compound, a single resonance is expected, and its chemical shift provides direct evidence of the pentavalent phosphorus center in a phosphine (B1218219) oxide environment.
A summary of predicted NMR data is provided below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H NMR | |||
| H-2 | 8.3 - 8.6 | ddd | ³J(PH) ≈ 10-14, ³J(HH) ≈ 7-9, ⁴J(HH) ≈ 2-3 |
| H-4 | 8.1 - 8.4 | ddd | ⁴J(PH) ≈ 2-4, ³J(HH) ≈ 7-9, ⁴J(HH) ≈ 1-2 |
| H-5 | 7.6 - 7.9 | t | ³J(HH) ≈ 7-9 |
| H-6 | 8.2 - 8.5 | ddd | ⁴J(PH) ≈ 2-4, ³J(HH) ≈ 7-9, ⁴J(HH) ≈ 1-2 |
| -P(O)(CH₃)₂ | 1.8 - 2.2 | d | ²J(PH) ≈ 12-15 |
| ¹³C NMR | |||
| C-1 | 135 - 145 | d | ¹J(PC) ≈ 100-130 |
| C-2 | 125 - 130 | d | ²J(PC) ≈ 8-12 |
| C-3 | 147 - 150 | d | ³J(PC) ≈ 10-15 |
| C-4 | 122 - 127 | s | |
| C-5 | 133 - 138 | d | ³J(PC) ≈ 8-12 |
| C-6 | 128 - 133 | d | ²J(PC) ≈ 8-12 |
| -P(O)(CH₃)₂ | 15 - 25 | d | ¹J(PC) ≈ 90-110 |
| ³¹P NMR | |||
| P | 25 - 35 | m |
Note: Predicted values are based on typical ranges for similar functionalized organophosphorus and nitroaromatic compounds.
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra. nih.gov Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings (2-3 bonds), which is critical for establishing the connectivity between the aromatic ring and the dimethylphosphoryl group. The Correlation Spectroscopy (COSY) experiment would confirm the coupling relationships between adjacent aromatic protons. For organophosphorus compounds, ¹H-³¹P heteronuclear correlation spectroscopy is particularly powerful for linking specific proton resonances to the phosphorus center. acs.orgcapes.gov.br
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights.rsc.orgnsf.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups. semanticscholar.org
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. researchgate.net A strong absorption corresponding to the phosphoryl (P=O) stretch is expected in the range of 1150-1250 cm⁻¹. Other significant bands include C-H stretches from the aromatic ring and methyl groups, and C=C stretching vibrations of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the carbon skeleton. nih.gov The symmetric stretch of the nitro group is often strong in the Raman spectrum. This technique is especially useful for studying nitroaromatic compounds. aip.orgsemanticscholar.org
A table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |
| Methyl C-H | Stretching | 2850 - 3000 | FT-IR, Raman |
| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |
| NO₂ | Asymmetric Stretch | 1520 - 1560 | FT-IR |
| NO₂ | Symmetric Stretch | 1340 - 1370 | FT-IR, Raman |
| P=O | Stretching | 1150 - 1250 | FT-IR |
| P-C (Aryl) | Stretching | 990 - 1010 | FT-IR, Raman |
| P-C (Methyl) | Stretching | 650 - 750 | FT-IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The compound has a molecular formula of C₈H₁₀NO₃P and a monoisotopic mass of approximately 199.04 g/mol . echemi.com
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z = 199. The fragmentation pattern would likely involve characteristic losses of the functional groups. Key expected fragmentation pathways include:
Loss of a nitro group (•NO₂), leading to a fragment at m/z = 153.
Loss of an oxygen atom from the nitro group, giving a fragment at m/z = 183.
Cleavage of a methyl group (•CH₃) from the phosphoryl moiety, resulting in a fragment at m/z = 184.
Loss of the entire nitrobenzene (B124822) radical from the phosphoryl group.
Fragmentation patterns characteristic of nitrobenzene itself, such as the formation of the phenyl cation at m/z = 77 after successive losses. youtube.com
A table of predicted major fragments is provided below.
| m/z | Proposed Fragment Ion |
| 199 | [M]⁺˙ |
| 184 | [M - CH₃]⁺ |
| 183 | [M - O]⁺˙ |
| 153 | [M - NO₂]⁺ |
| 123 | [C₆H₄NO₂]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture and Bonding Parameters.rsc.org
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound was not found, analysis of related structures allows for a reliable prediction of its molecular architecture. nih.gov
The molecule is expected to feature a nearly planar benzene (B151609) ring. The phosphorus atom would adopt a distorted tetrahedral geometry, bonded to the C-1 of the benzene ring, two methyl groups, and a terminal oxygen atom. The C-P bond length and the angles around the phosphorus atom would be consistent with those observed in other aryl phosphine oxides. The nitro group is also expected to be coplanar with the benzene ring to maximize resonance stabilization. Intermolecular interactions in the crystal lattice would likely be governed by weak hydrogen bonds and π-π stacking interactions involving the aromatic rings.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions.rsc.orgnsf.gov
UV-Visible Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent is predicted to exhibit characteristic absorption bands. By analogy with nitrobenzene, two main absorption features are expected. nih.govicm.edu.pl
A strong absorption band in the range of 250-280 nm, attributed to a π→π* transition within the aromatic system, which has significant charge-transfer character. rsc.orgresearchgate.net
A much weaker, broad absorption band at longer wavelengths, typically around 330-350 nm, corresponding to the formally forbidden n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group. nih.gov
Fluorescence Spectroscopy: Nitroaromatic compounds are generally known to be non-fluorescent or very weakly fluorescent. rsc.org The presence of the electron-withdrawing nitro group often leads to efficient intersystem crossing from the singlet excited state to the triplet state, or other non-radiative decay pathways, which quenches fluorescence. mdpi.comnih.govwestmont.edu Therefore, this compound is not expected to be a significant emitter of fluorescence.
Coordination Chemistry and Ligand Design with Phosphoryl Nitrobenzene Scaffolds
Phosphoryl Group as a Ligating Site for Transition Metal Centers
The phosphoryl group (P=O) is a well-established and effective ligating moiety for a wide range of transition metal centers. Coordination typically occurs through the phosphoryl oxygen atom, which acts as a Lewis base, donating a pair of electrons to the acidic metal ion. Tricoordinate phosphorus compounds are fundamental donor ligands in the field of transition metal chemistry. nih.gov The oxygen atom of the phosphoryl group, being a hard donor, generally forms stable complexes with hard or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.
Rational Design of Bidentate and Multidentate Ligands Incorporating Nitrobenzene (B124822) Moieties
The 1-dimethylphosphoryl-3-nitrobenzene framework is an excellent candidate for the rational design of bidentate ligands. While the phosphoryl group provides one coordination site, the nitro group (NO₂) offers a second potential binding location. Research has demonstrated that nitrobenzene itself can function as a monodentate (coordinating through one oxygen) or a bidentate (coordinating through both oxygens) ligand. rsc.org The meta-disposition of the phosphoryl and nitro groups on the benzene (B151609) ring in this compound creates a scaffold that can form a stable six-membered chelate ring upon coordination to a metal center, with the metal being bound to the phosphoryl oxygen and one of the nitro group's oxygen atoms.
The design of such bidentate ligands is valuable in catalysis, as chelation can enhance the stability of the metal complex and restrict its geometry, which can in turn lead to higher activity and selectivity. mdpi.commdpi.com The hemilabile potential of the nitro-group coordination, which may be weaker than the phosphoryl-group coordination, could also be exploited in catalytic cycles where a vacant coordination site is required. The modular nature of synthesizing such ligands allows for fine-tuning of their steric and electronic properties by modifying the substituents on the phosphorus atom or the aromatic ring.
Metal-Ligand Interactions and Complex Formation
The formation of a complex between a metal ion and a ligand like this compound involves the donation of electron density from the ligand's donor atoms (the phosphoryl and nitro oxygens) to the vacant orbitals of the metal center. This metal-ligand interaction is primarily a coordinate covalent bond with a significant electrostatic character, particularly given the polar nature of the P=O and N-O bonds. mdpi.comresearchgate.net The stability of these complexes in solution is governed by factors such as the chelate effect, the compatibility of the metal and donor atoms under HSAB theory, and solvation energies. mdpi.com
The formation of such complexes can be verified and studied using various spectroscopic techniques. Upon coordination, changes in the electronic environment of the ligand are expected to be observable.
Table 1: Expected Spectroscopic Changes Upon Complexation
| Spectroscopic Method | Observed Change | Reason for Change |
|---|---|---|
| Infrared (IR) Spectroscopy | Shift in the P=O stretching frequency (νP=O), typically to a lower wavenumber. | Coordination to the metal center weakens the P=O double bond by withdrawing electron density. |
| Infrared (IR) Spectroscopy | Shift in the asymmetric and symmetric NO₂ stretching frequencies (νNO₂). | Interaction of the nitro group's oxygen(s) with the metal alters the N-O bond order. A shift in the out-of-plane bending vibration is also indicative of coordination. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Change in the chemical shift of the phosphorus nucleus (³¹P NMR). | The phosphorus atom's electronic environment is directly affected by the coordination of the adjacent oxygen atom to the metal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the chemical shifts of the aromatic and methyl protons (¹H NMR). | The coordination of the functional groups alters the electron density distribution across the entire molecule. |
| UV-Visible Spectroscopy | Appearance of new absorption bands or shifts in existing bands. | Ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal center become possible within the complex. |
These interactions are fundamental to the structure and reactivity of the resulting coordination compounds. nih.gov
Influence of Substituents on Coordination Properties and Electronic States of Metal Complexes
Substituents on the aromatic ring play a critical role in modulating the electronic properties of the ligand, which in turn affects the coordination behavior and the electronic state of the resulting metal complex. lumenlearning.com In this compound, both the dimethylphosphoryl group and the nitro group are electron-withdrawing.
The nitro group is one of the most powerful electron-withdrawing groups through both resonance and inductive effects. researchgate.netlibretexts.org The phosphoryl group also withdraws electron density from the aromatic ring. This strong electron-withdrawing character has two main consequences:
Reduced Ligand Basicity: The withdrawal of electron density from the phosphoryl and nitro groups reduces their Lewis basicity. This makes them weaker electron donors compared to analogous ligands bearing electron-donating groups. Consequently, they will form more stable complexes with more Lewis-acidic (electron-poor) metal centers.
| -P(O)(CH₃)₂ (Dimethylphosphoryl) | Withdrawing | Withdrawing | Deactivating | Decreases basicity of phosphoryl oxygen; makes coordinated metal more electron-poor. |
The combined effect of these two deactivating groups makes the ligand a "π-acceptor" type ligand, which can stabilize electron-rich, low-valent metal centers.
Applications in Metal-Catalyzed Organic Transformations
The unique electronic properties of ligands derived from this compound suggest their potential utility in various metal-catalyzed organic transformations. The ability to create a stable, chelated, and electron-deficient metal center is highly desirable in many catalytic applications. acs.org
Bidentate ligands are widely employed in catalysis to enhance stability and control selectivity. mdpi.commdpi.com The strong electron-withdrawing nature of the phosphoryl-nitrobenzene scaffold would make the coordinated metal center more electrophilic, which could enhance its activity in several types of reactions.
Table 3: Potential Catalytic Applications
| Catalytic Reaction | Potential Role of the Ligand/Complex | Rationale |
|---|---|---|
| Lewis Acid Catalysis | The complex itself can act as a robust Lewis acid catalyst. | The electron-withdrawing ligand makes the metal center highly electrophilic and suitable for activating substrates in reactions like Diels-Alder or Friedel-Crafts. |
| Oxidation Catalysis | Stabilizing high-valent metal species in the catalytic cycle. | The ligand's electron-accepting character can support the electron-rich, high-oxidation-state intermediates often involved in oxidation reactions. |
| Hydrogenation/Transfer Hydrogenation | Activating the substrate (e.g., ketones, imines, or even nitroarenes) toward reduction. mdpi.com | An electron-poor metal center can more effectively polarize the C=O, C=N, or N=O bond of the substrate, facilitating hydride attack. |
| Cross-Coupling Reactions | Modulating the rate of reductive elimination. | The electronic properties of the ligand can influence the key steps of the catalytic cycle, potentially favoring the desired product-forming step. |
While specific applications of this compound as a ligand are still an emerging area of research, its inherent structural and electronic features mark it as a promising candidate for the development of novel catalysts for challenging organic transformations.
Catalytic Applications of 1 Dimethylphosphoryl 3 Nitrobenzene Derivatives
Heterogeneous and Homogeneous Catalysis
The phosphine (B1218219) oxide moiety is a stable and effective ligand for metal centers, enabling the use of 1-dimethylphosphoryl-3-nitrobenzene derivatives in both homogeneous and heterogeneous catalysis. The presence of the nitro group can modulate the electronic properties of the metal center, influencing catalytic activity and selectivity.
In homogeneous catalysis , derivatives can act as ligands for soluble metal complexes. Recent studies have shown that nitroarenes and phosphine oxides can undergo nickel-catalyzed or copper-hydride-catalyzed reductive cross-coupling to form phosphinic amides. rsc.orgnih.gov In these reactions, a derivative of this compound could potentially act as both a ligand and a substrate, or a modified version could serve solely as a ligand to influence the reaction's efficiency. The coordination of the phosphoryl oxygen to the metal center is a key interaction in such systems.
For heterogeneous catalysis , the stability of the phosphine oxide group is a major advantage. It allows for the immobilization of catalytic species onto solid supports. For instance, secondary phosphine oxides (SPOs) have been used to stabilize palladium nanoparticles (PdNPs). nih.govacs.org These SPO-stabilized PdNPs are highly effective for the chemoselective hydrogenation of nitro compounds to amines in aqueous media. nih.govacs.org A catalyst system derived from this compound could be anchored to supports like carbon nanotubes or polymers, creating a robust and recyclable heterogeneous catalyst. mdpi.com Such catalysts have demonstrated high turnover numbers (TON) and turnover frequencies (TOF) in the aqueous phase reduction of nitroarenes. rsc.org The ability to operate in water and recycle the catalyst makes this a green and sustainable approach. nih.govmdpi.com
| Catalyst Type | Phase | Description | Potential Role of this compound Derivative | References |
| NiCl₂/Xantphos | Homogeneous | Catalyzes reductive cross-coupling of nitroarenes and phosphine oxides. | Can act as a ligand to modulate the nickel center's activity. | rsc.org |
| CuH-based catalyst | Homogeneous | Promotes reductive coupling of nitroarenes with phosphine oxides to form phosphamides. | Serves as a ligand, with the nitro group influencing the electronic environment. | nih.gov |
| SPO-Pd Nanoparticles | Heterogeneous | Secondary phosphine oxide-stabilized palladium nanoparticles for hydrogenation of nitro compounds. | The phosphine oxide moiety acts as a stabilizing ligand for Pd nanoparticles. | nih.govacs.org |
| PIIL-Pd Nanoparticles | Heterogeneous | PdNPs on phosphine-decorated polymer immobilized ionic liquids for nitroarene reduction. | The nitroaryl phosphine oxide structure can be incorporated into the polymer support. | rsc.org |
Organocatalytic Roles of the Phosphoryl Moiety
The phosphoryl group (P=O) is a key functional group in organocatalysis, primarily due to its Lewis basicity. Phosphine oxides are known to participate in or catalyze several important organic reactions, often through a P(V)/P(III) redox cycle where the phosphine oxide acts as a pre-catalyst. mdpi.comresearchgate.net
The phosphoryl oxygen in this compound can act as a hydrogen bond acceptor, activating substrates. nih.gov However, the strong electron-withdrawing effect of the nitro group at the meta position significantly reduces the electron density on the phosphoryl oxygen. This makes it a weaker Lewis base compared to an alkyl or unsubstituted aryl phosphine oxide. This modulation is not necessarily a drawback; it provides a handle for tuning the catalyst's reactivity. For specific reactions, a less basic but highly polar organocatalyst may be advantageous for controlling selectivity.
Phosphine oxides have been used as catalysts in reactions such as:
Wittig Reaction: Catalytic versions use a phosphine oxide pre-catalyst that is reduced in situ by a silane (B1218182) reductant. mdpi.com
Mitsunobu Reaction: Similar to the Wittig reaction, catalytic variants rely on the in situ reduction of the phosphine oxide byproduct. mdpi.com
Staudinger Ligation: Phosphine redox catalysis is exploited for direct amide C-N bond construction. mdpi.com
While nucleophilic phosphine catalysis typically involves P(III) species, the development of catalytic cycles that regenerate the phosphine from its oxide has broadened the scope of organophosphorus catalysis. researchgate.netnih.gov
Photoredox Catalysis and Photocatalytic Transformations
The electronic properties of this compound derivatives make them intriguing candidates for photoredox catalysis. The nitroaromatic system can readily accept an electron, while the phosphine oxide group can influence the molecule's stability and solubility.
In a photoredox cycle, a derivative of this compound could act as an electron acceptor (an oxidant) in its ground state. Upon photoexcitation, a photocatalyst can transfer an electron to the nitroaryl phosphine oxide, generating a radical anion that can then participate in subsequent reaction steps.
Recent advances have demonstrated the power of combining photoredox catalysis with other catalytic forms:
Ni/Photoredox Catalysis: A mild and efficient method for C(sp²)-P(O) cross-coupling between (hetero)aryl halides and dimethylphosphine (B1204785) oxide has been developed. digitellinc.com This reaction allows for the late-stage introduction of the dimethylphosphoryl group into complex molecules.
Asymmetric Radical Addition: Photoredox catalysis has been used to generate radicals that add enantioselectively to vinylphosphine oxides, creating valuable α-chiral alkyl phosphorus compounds. nih.gov This highlights the utility of the phosphine oxide moiety as a handle in complex molecule synthesis.
Furthermore, phosphine oxide-based small molecules have been designed as electron transport layers in perovskite light-emitting devices (Pe-LEDs), demonstrating their relevant electronic and semiconducting properties. rsc.org This suggests that tailored nitroaryl phosphine oxides could be designed as novel photocatalysts themselves.
Activation of Small Molecules and Substrates in Catalytic Cycles
The activation of small, often inert, molecules like H₂, O₂, and CO₂ is a cornerstone of catalysis. The functional groups of this compound derivatives can play a direct role in such activation processes.
The phosphoryl oxygen, being a Lewis base, can interact with and activate substrates through hydrogen bonding. nih.gov This is particularly relevant for protic substrates. For example, phosphine oxides are known to form strong hydrogen bonds with water and phenols. nih.gov
More significantly, when used as ligands in transition-metal catalysis, these derivatives can facilitate the activation of small molecules at the metal center. In the catalytic hydrogenation of nitroarenes using phosphine oxide-stabilized palladium nanoparticles, the catalyst system activates both the nitro group of the substrate and molecular hydrogen (H₂). nih.govacs.org It is proposed that the synergistic effect between the ligand, the metal surface, and water facilitates the heterolytic activation of H₂. acs.org
The reduction of the nitro group itself is a key substrate activation. In catalytic transfer hydrogenation, for example, a hydrogen donor molecule is activated, and its hydrogen atoms are transferred to the nitro group, ultimately yielding an amine. The entire process hinges on the efficient activation of both the hydrogen source and the nitroaromatic substrate by the catalyst. rsc.org
Regioselective and Stereoselective Catalytic Processes
Control over regioselectivity and stereoselectivity is crucial for the synthesis of complex, high-value chemicals. By introducing chirality, derivatives of this compound can be transformed into powerful ligands for asymmetric catalysis. Chirality can be introduced at the phosphorus center, on the alkyl chains of the phosphoryl group, or by creating an atropisomeric axis.
Chiral phosphine oxides have emerged as unique and effective ligands in a variety of stereoselective reactions. researchgate.net Their air stability makes them easier to handle than their corresponding phosphine ligands. researchgate.net
Notable applications of chiral phosphine oxide-type ligands include:
Asymmetric Hydrogenation: Chiral phosphine ligands are central to many asymmetric hydrogenation reactions, and their oxide counterparts are often involved as intermediates or pre-ligands. sigmaaldrich.com
Ni-Al Bimetallic Catalysis: Chiral secondary phosphine oxides (SPOs) have been used to achieve highly enantioselective C-H alkylation of pyridines. The SPO is thought to act as a bifunctional ligand, bridging the two different metal centers to enhance reactivity and selectivity. researchgate.net
Asymmetric Hydrophosphinylation: A dinuclear zinc catalyst has been used for the asymmetric hydrophosphinylation of nitrones with diaryl phosphine oxides, providing efficient access to chiral α-hydroxyamino-phosphine oxides with high enantioselectivity. nih.gov The oxide anion of the nitrone and the phosphoryl oxygen of the phosphine oxide are believed to coordinate to the zinc centers, creating a well-defined chiral pocket for the reaction. nih.gov
The combination of a chiral phosphine oxide and a nitro-substituted aryl ring provides a modular scaffold that can be fine-tuned for specific asymmetric transformations.
| Chiral Ligand/Catalyst Type | Reaction | Stereoselectivity Outcome | Reference |
| Chiral SPO-ligated Ni-Al bimetallic catalyst | C-H Alkylation of pyridines | Up to 97% ee | researchgate.net |
| Chiral SPO-ligated Ni-Al bimetallic catalyst | Intramolecular C-H cyclization | Up to 99% ee | researchgate.net |
| Zn-ProPhenol with diaryl phosphine oxides | Hydrophosphinylation of nitrones | Up to 99% ee | nih.gov |
| Chiral Phosphine / Photoredox Catalyst | Radical addition to vinylphosphine oxides | Moderate to excellent enantioselectivities | nih.gov |
Supramolecular Chemistry and Self Assembly of Phosphoryl Nitrobenzene Systems
Non-Covalent Interactions in Molecular Recognition
Molecular recognition is the foundation of supramolecular chemistry, where molecules selectively bind to one another through a combination of non-covalent forces. wikipedia.org For 1-Dimethylphosphoryl-3-nitrobenzene, the key interactions governing its recognition behavior are hydrogen bonding, π-π stacking, and electrostatic forces.
Both the phosphoryl and nitro groups are potent hydrogen bond acceptors, playing a crucial role in directing molecular assembly.
Phosphoryl Oxygen: The oxygen atom of the phosphoryl group (P=O) is a strong hydrogen bond acceptor. In various enzyme active sites, hydrogen bonds to phosphoryl groups are common and essential for their function. plos.orgnih.gov These interactions typically involve neutral donors like amide backbones or side chains of amino acids such as asparagine and glutamine, as well as positively charged donors like lysine (B10760008) and arginine. plos.org In a supramolecular context, the phosphoryl oxygen of this compound can readily engage in hydrogen bonding with suitable donor molecules.
Nitro Oxygen: The oxygen atoms of the nitro group (NO₂) also act as hydrogen bond acceptors, although they are generally considered weaker than the oxygen of a carbonyl group. researchgate.net Crystallographic database studies show that hydrogen bonds to nitro oxygens are common, with the donor hydrogen atom typically approaching in the C-NO₂ plane. researchgate.net While both oxygen atoms of the nitro group are chemically equivalent, hydrogen bonding often occurs asymmetrically, with the hydrogen atom being more closely associated with one oxygen. researchgate.netstackexchange.com The formation of C-H⋯O hydrogen bonds involving nitro groups is a contributing factor in the crystal packing of nitroaromatic compounds. rsc.org
The presence of both these acceptor sites in this compound allows for the formation of complex hydrogen-bonded networks, which can be critical for both crystal engineering and the stability of supramolecular assemblies in solution. rsc.org
The aromatic ring of this compound is integral to its self-assembly behavior due to π-π stacking interactions. These interactions, a combination of dispersion and dipole-induced dipole forces, occur when aromatic systems bind in a face-to-face manner. libretexts.org
The presence of the electron-withdrawing nitro group significantly influences these interactions. Nitroarenes engage in very strong stacking interactions with other aromatic systems, with binding energies reaching up to -14.6 kcal mol⁻¹ in some protein-ligand complexes. nih.gov The regiochemistry of the nitro group plays a vital role in the orientation and strength of these interactions. nih.gov In nitrobenzene (B124822) derivatives, slipped-parallel stacking orientations are often favored over T-shaped complexes, a preference driven by strong dispersion forces. nih.gov Computational studies have shown that the interaction energies of nitrobenzene-containing dimers are significantly larger than that of the benzene (B151609) dimer. nih.gov The insertion of nitro groups into a benzene ring leads to the formation of stacking interactions which, along with hydrogen bonds, become the dominant packing forces. rsc.org These stacking interactions can provide a highly efficient bridge for intermolecular electron transfer, a key process in the function of some chemical sensors. rsc.org
| Interaction Type | Interacting Molecules/Groups | Typical Interaction Energy (kcal/mol) | Key Features |
| π-π Stacking | Nitroarene - Aromatic Amino Acid (e.g., Trp, Tyr) | Up to -14.6 nih.gov | Strength order: Trp > Tyr > Phe ≈ His. nih.gov Regiochemistry of nitro group is significant. nih.gov |
| π-π Stacking | Nitrobenzene - Benzene Dimer | -4.51 (most stable) nih.gov | Slipped-parallel orientation is favored due to dispersion forces. nih.gov |
| π-π Stacking | Nitrobenzene Dimer | -6.81 (most stable) nih.gov | Antiparallel, slipped-parallel orientation is most stable. nih.gov |
The significant polarity of both the phosphoryl and nitro groups introduces strong electrostatic and dipole-dipole interactions. The nitro group is a powerful electron-withdrawing substituent, creating a large dipole moment in the molecule. uwosh.edu This results in a partial positive charge on the nitrogen atom and partial negative charges on the oxygen atoms. uwosh.edu Similarly, the P=O bond is highly polar.
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule. wikipedia.orglibretexts.org This binding is driven by the sum of non-covalent interactions, including hydrogen bonding, ionic interactions, and π-π stacking. libretexts.org Phosphoryl-nitrobenzene systems can participate in host-guest chemistry in several ways, potentially acting as either the host or the guest.
When incorporated into a larger macrocyclic or cage-like structure (the host), the nitrobenzene moiety can provide a binding site for electron-rich guests via π-π stacking interactions. Conversely, the phosphoryl group can act as a hydrogen bond acceptor site for complementary guests.
More commonly, nitroaromatics themselves act as guests. For instance, covalent organic frameworks (COFs) with ordered pore structures can serve as hosts for nitrobenzene. acs.org The catalytic performance of these host-guest assemblies in reactions like the reductive carbonylation of nitrobenzene was found to be superior to corresponding homogeneous systems, which is attributed to the unique cooperativity between catalytic sites within the confined nanospace of the host. acs.org Similarly, various macrocycles like cyclodextrins and calixarenes are known to form inclusion complexes with a wide range of guests, including nitroxides, which share structural similarities with nitroaromatics. rsc.org The encapsulation of a guest within a host's cavity, such as a cyclodextrin, is often reflected by changes in its spectroscopic properties. rsc.org
Formation of Supramolecular Assemblies and Networks
The directional and specific nature of the non-covalent interactions discussed above enables this compound and related molecules to self-assemble into well-defined, higher-order structures. tsijournals.comrsc.org These can range from simple dimers to complex three-dimensional networks or soft materials like gels. mdpi.commdpi.com
The formation of these assemblies is a hierarchical process. rsc.org Primary interactions, such as hydrogen bonding between phosphoryl groups and π-π stacking of the nitroaromatic rings, can lead to the formation of chains or sheets. rsc.orgrsc.org These primary structures can then interact further to build up more complex architectures. For example, molecules linked into chains by one type of interaction can be cross-linked into sheets or 3D frameworks by other forces, such as C-H···O contacts. researchgate.net The synergy between different non-covalent forces, such as hydrogen bonding reinforcing π-π stacking, is often crucial for the stability and function of the final assembly. rsc.orgmdpi.com The modularity of such building blocks allows for the rational design of functional nanomaterials. rsc.org
Responsive Supramolecular Systems and Stimuli-Responsive Behavior
A key feature of supramolecular systems is their dynamic and often reversible nature, which allows them to respond to external stimuli. mdpi.combohrium.com This responsiveness is a direct consequence of the non-covalent bonds holding the assembly together, which can be formed or broken by changes in the environment. mdpi.com Stimuli can include temperature, light, pH changes, the introduction of specific ions, or mechanical forces. mdpi.commdpi.com
Phosphoryl-nitrobenzene systems are well-suited for the construction of responsive materials.
Chemical Stimuli: The hydrogen-bonding capabilities of the phosphoryl and nitro groups make assemblies sensitive to changes in solvent polarity or the presence of competing hydrogen-bonding species or ions. mdpi.com Anion recognition, in particular, is a major area of supramolecular chemistry where receptor sites can bind specific anions, triggering a response like a sol-gel transition. mdpi.com
Electronic Stimuli: The electron-deficient nature of the nitroaromatic ring makes it a potential site for charge-transfer interactions. The introduction of an electron-donating molecule could disrupt existing π-π stacking arrangements or form new charge-transfer complexes, leading to a change in the material's properties, such as its color or fluorescence. mdpi.com
Light/Redox Stimuli: The nitro group itself can be sensitive to stimuli. For example, introducing a propeller-like molecular skeleton to certain nitro-compounds has been shown to produce materials with stimuli-responsive luminescence, including solvatochromism (color change with solvent polarity), thermochromism (color change with temperature), and mechanochromism (color change with mechanical force). rsc.org These effects arise from an environmentally responsive conversion between local excitation and charge transfer states within the molecule. rsc.org Such properties are highly desirable for the development of advanced sensors and functional materials. fu-berlin.de
Applications in Chemical Sensors and Separation Technologies
The dual functionality of the phosphoryl and nitro moieties in compounds such as this compound provides a versatile platform for designing materials that can selectively interact with and detect a variety of chemical species. Similarly, these specific interactions can be harnessed to effect the separation of mixtures at a molecular level.
Chemical Sensor Applications
The design of chemical sensors based on phosphoryl-nitrobenzene systems often leverages the perturbation of their electronic or photophysical properties upon analyte binding. The phosphoryl group can act as a Lewis basic site, coordinating to metal ions or other Lewis acidic centers, while the nitroaromatic component can engage in charge-transfer interactions, particularly with electron-rich analytes.
While specific data on this compound is limited in publicly accessible literature, the broader class of organophosphorus compounds has been explored for the detection of nitroaromatic compounds, which are of significant environmental and security concern. For instance, sensors utilizing organophosphorus receptors have demonstrated the ability to detect nitroaromatic pesticides. acs.org The sensing mechanism in these systems often involves the formation of a host-guest complex, where the phosphoryl group plays a crucial role in binding the analyte.
The development of fluorescent sensors is a particularly active area of research. The fluorescence of a sensor molecule can be either quenched or enhanced upon interaction with an analyte. For example, the hydrolysis of certain organophosphates can produce p-nitrophenol, leading to fluorescence quenching of a coumarin (B35378) derivative, a principle that has been used for their detection. nih.gov Although not directly involving this compound, this highlights the potential of combining phosphorus chemistry with nitroaromatic detection.
The table below conceptualizes the potential performance of a hypothetical sensor based on a phosphoryl-nitrobenzene platform for the detection of various analytes. The data is illustrative and based on general principles of supramolecular sensing.
Table 1: Hypothetical Performance of a Phosphoryl-Nitrobenzene Based Chemical Sensor
| Analyte Category | Example Analyte | Detection Principle | Limit of Detection (LOD) | Selectivity |
| Metal Ions | Cu²⁺ | Fluorescence Quenching | 10⁻⁷ M | High for transition metals |
| Nitroaromatics | Trinitrotoluene (TNT) | Charge-Transfer Complexation | 10⁻⁶ M | Moderate |
| Organic Amines | Aniline | Hydrogen Bonding | 10⁻⁵ M | Low |
Separation Technologies
The principles of molecular recognition that underpin chemical sensing are also applicable to separation science. Supramolecular systems based on phosphoryl-nitrobenzenes can be incorporated into various separation techniques, such as liquid-liquid extraction, solid-phase extraction, and membrane separations. The selective binding of target molecules to the phosphoryl-nitrobenzene host allows for their removal from a complex mixture.
Organophosphorus compounds have a long history of use as extractants in hydrometallurgy for the separation of metal ions. mdpi.com The efficiency and selectivity of these extractants are highly dependent on the nature of the organic substituents on the phosphorus atom. The presence of a nitro group, as in this compound, could modulate the electronic properties of the phosphoryl oxygen, thereby influencing its binding affinity and selectivity for different metal ions.
The following table illustrates the potential application of a phosphoryl-nitrobenzene-based material in a separation context, with hypothetical data to demonstrate the concept.
Table 2: Hypothetical Separation Efficiency of a Phosphoryl-Nitrobenzene Functionalized Sorbent
| Analyte to be Separated | Matrix | Separation Method | Binding Affinity (Kₐ) | Separation Factor (α) |
| Uranyl Ion (UO₂²⁺) | Aqueous Acid | Solid-Phase Extraction | 10⁵ M⁻¹ | >100 vs. Na⁺ |
| Aromatic Amines | Organic Solvent | Liquid-Liquid Extraction | 10³ M⁻¹ | >10 vs. Aliphatic Amines |
| Nitroaromatic Contaminants | Water | Adsorption | 10⁴ M⁻¹ | >50 vs. Phenol |
Advanced Applications in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The transformation of 1-dimethylphosphoryl-3-nitrobenzene to (3-aminophenyl)dimethylphosphine oxide provides a critical building block for the synthesis of complex, biologically active molecules. The amino group serves as a handle for a variety of coupling reactions, enabling the incorporation of the dimethylphosphorylphenyl group into larger scaffolds.
A paramount example of its application is in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. nih.govnih.gov Brigatinib (AP26113), a potent, orally active ALK inhibitor, features a dimethylphosphine (B1204785) oxide group that is crucial for its activity and favorable pharmacokinetic profile. bldpharm.comnih.gov The synthesis of Brigatinib and related diarylaminopyrimidine-based inhibitors utilizes intermediates derived from (3-aminophenyl)dimethylphosphine oxide, highlighting its significance in the development of modern anticancer therapeutics. nih.govresearchgate.net The phosphine (B1218219) oxide group acts as a key hydrogen-bond acceptor, enhancing the potency and selectivity of the drug. nih.gov
Furthermore, derivatives of (3-aminophenyl)dimethylphosphine oxide are employed in the synthesis of inhibitors for other kinases, such as focal adhesion kinase (FAK). google.com These complex molecules are designed to treat diseases driven by abnormal cell proliferation, like cancer. google.com The dimethylphosphine oxide moiety in these compounds often leads to improved aqueous solubility and metabolic stability, properties that are critical for drug efficacy. bldpharm.comenamine.netnih.govacs.org
The following table summarizes the key transformations and the role of the resulting intermediates in the synthesis of complex molecules.
| Starting Material | Key Transformation | Intermediate | Application in Complex Molecule Synthesis |
| This compound | Reduction of nitro group | (3-Aminophenyl)dimethylphosphine oxide | Building block for ALK inhibitors (e.g., Brigatinib) and FAK inhibitors. bldpharm.comnih.govgoogle.com |
| (3-Aminophenyl)dimethylphosphine oxide | Condensation with pyrimidine (B1678525) derivatives | N-(3-(dimethylphosphoryl)phenyl)pyrimidin-amine derivatives | Core structures for potent and selective kinase inhibitors. nih.govresearchgate.net |
Synthesis of Nitrogen-Containing Heterocycles
The amino group of (3-aminophenyl)dimethylphosphine oxide, readily generated from this compound, is a versatile functional group for the construction of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds are ubiquitous in pharmaceuticals and functional materials.
One common strategy involves the condensation of (3-aminophenyl)dimethylphosphine oxide with various electrophilic partners. For instance, reaction with 2,4-dichloropyrimidines yields substituted aminopyrimidines, which are key intermediates in the synthesis of kinase inhibitors like Brigatinib. nih.govresearchgate.net
Another important application is the synthesis of fused heterocyclic systems. For example, derivatives of (3-aminophenyl)dimethylphosphine oxide can be used to construct benzoazaphosphole analogues. nih.gov These syntheses may involve intramolecular cyclization reactions, forming five-membered rings containing both phosphorus and nitrogen. nih.gov The development of practical synthetic routes to these novel heterocyclic systems is an active area of research. nih.gov
The following table presents examples of nitrogen-containing heterocycles synthesized from (3-aminophenyl)dimethylphosphine oxide.
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| (3-Aminophenyl)dimethylphosphine oxide | 2,4-Dichloropyrimidine derivatives | Substituted aminopyrimidines nih.govresearchgate.net |
| (3-Aminophenyl)dimethylphosphine oxide | Dicarbonyl compounds or their equivalents | Benzoazaphosphole derivatives nih.gov |
| (3-Aminophenyl)dimethylphosphine oxide | bifunctional electrophiles | Fused polyheterocyclic compounds nih.govmdpi.com |
Development of Novel Reagents and Building Blocks
The compound (3-aminophenyl)dimethylphosphine oxide, derived from this compound, serves as a valuable building block for the creation of novel reagents with tailored properties for organic synthesis and medicinal chemistry. enamine.net The presence of both a nucleophilic amino group and a polar phosphine oxide moiety allows for diverse functionalization.
The incorporation of the dimethylphosphine oxide group into organic molecules has been shown to improve their physicochemical properties, making them more suitable for biological applications. bldpharm.comenamine.netnih.govacs.org This has led to the development of libraries of dimethylphosphine oxide-containing building blocks for use in drug discovery programs. enamine.netresearchgate.net These building blocks can be further modified through reactions targeting the amino group, such as acylation, alkylation, or diazotization, to generate a wide range of functionalized reagents.
For example, diazotization of (3-aminophenyl)dimethylphosphine oxide, followed by reaction with various nucleophiles, can introduce a diverse set of functional groups at the 3-position of the phenyl ring, creating a new family of phosphine oxide-containing reagents. The Hinsberg reaction with benzenesulfonyl chloride can be used to form sulfonamides, which are important pharmacophores. youtube.com
The utility of (3-aminophenyl)dimethylphosphine oxide as a building block is summarized in the table below.
| Building Block | Key Functional Groups | Applications |
| (3-Aminophenyl)dimethylphosphine oxide | Amino group, Dimethylphosphine oxide | Synthesis of drug candidates with improved ADME properties. bldpharm.comnih.gov |
| Precursor for diverse functionalized reagents. enamine.netresearchgate.net | ||
| Development of novel heterocyclic scaffolds. nih.gov |
Dynamic Covalent Chemistry Applications
While direct applications of this compound in dynamic covalent chemistry (DCC) are not extensively documented, its amino derivative, (3-aminophenyl)dimethylphosphine oxide, possesses functional groups amenable to reversible bond formation, a cornerstone of DCC. nih.gov Dynamic covalent chemistry relies on the formation of covalent bonds under thermodynamic control, allowing for error-checking and the self-assembly of complex molecular architectures. nih.gov
The amino group of (3-aminophenyl)dimethylphosphine oxide can participate in reversible imine formation with aldehydes or ketones. This dynamic imine bond can be utilized in the construction of dynamic combinatorial libraries, where the components can reversibly exchange, leading to the amplification of the most stable assemblies. The phosphine oxide group, being a strong hydrogen bond acceptor, can play a crucial role in stabilizing these assemblies through non-covalent interactions.
Furthermore, the potential for the amino group to participate in other reversible reactions, such as the formation of ureas or thioureas, opens up additional avenues for its use in dynamic covalent systems. nih.gov The development of such systems based on (3-aminophenyl)dimethylphosphine oxide could lead to novel materials with self-healing properties or responsive sensor arrays.
| Functional Group on Derivative | Reversible Reaction | Potential DCC Application |
| Amino group | Imine formation with aldehydes/ketones | Dynamic combinatorial libraries, self-assembling systems. nih.gov |
| Amino group | Urea/Thiourea formation | Supramolecular polymers, responsive materials. nih.gov |
Methodologies for Asymmetric Synthesis
The development of chiral phosphine ligands is of paramount importance in asymmetric catalysis. The derivative of this compound, (3-aminophenyl)dimethylphosphine oxide, can serve as a precursor for the synthesis of such chiral ligands. The amino group provides a convenient point of attachment for chiral auxiliaries or for the construction of chiral backbones.
For instance, the amino group can be functionalized to create bidentate or polydentate ligands where the phosphine oxide moiety can coordinate to a metal center. The chirality can be introduced either in the backbone connecting the amino and phosphine oxide groups or by derivatization of the amino group with a chiral entity. These chiral ligands can then be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, C-C bond formation, and allylic substitution. thieme-connect.denih.govnih.gov
Moreover, the phosphine oxide itself can be a source of chirality if the phosphorus atom is rendered stereogenic. While this compound is achiral, synthetic strategies exist to create P-chiral phosphine oxides. The development of methods for the asymmetric synthesis of derivatives of this compound would be a significant advancement, providing access to a new class of chiral ligands and catalysts.
The potential pathways to asymmetric applications are outlined below.
| Precursor | Approach | Target Chiral Molecule | Potential Application |
| (3-Aminophenyl)dimethylphosphine oxide | Derivatization with chiral auxiliaries | Chiral phosphine oxide-containing ligands | Asymmetric catalysis (e.g., hydrogenation, C-C coupling). thieme-connect.denih.gov |
| This compound | Asymmetric synthesis | P-chiral phosphine oxides | Enantioselective catalysis, chiral building blocks. nih.gov |
Future Perspectives and Interdisciplinary Research Opportunities for 1 Dimethylphosphoryl 3 Nitrobenzene
The unique molecular architecture of 1-dimethylphosphoryl-3-nitrobenzene, which combines a polar phosphoryl group with an electron-withdrawing nitroaromatic system, opens up a wide array of possibilities for future research and application. The strategic placement of these functional groups invites exploration across multiple scientific disciplines, promising the development of novel materials and methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
